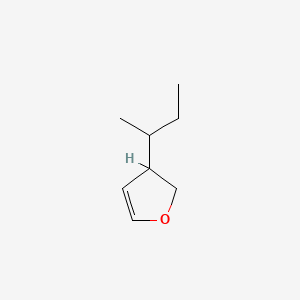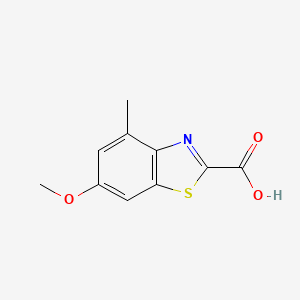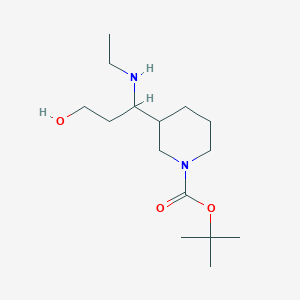![molecular formula C20H24ClN5O B13951547 [4-(3-Chlorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B13951547.png)
[4-(3-Chlorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Norbornane, 2,2-dichloro-, (1R)-(-)-: is a derivative of norbornane, a bicyclic hydrocarbon. This compound is characterized by the presence of two chlorine atoms attached to the second carbon of the norbornane structure. The compound is known for its unique stereochemistry and is often used in various chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of norbornane, 2,2-dichloro-, (1R)-(-)- typically involves the chlorination of norbornane. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2,2-positions. The process may involve the use of chlorine gas in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Norbornane, 2,2-dichloro-, (1R)-(-)- can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to norbornane using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: Oxidation of norbornane, 2,2-dichloro-, (1R)-(-)- can lead to the formation of norbornane derivatives with functional groups such as alcohols or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ammonia, thiols.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Substitution: Norbornane derivatives with various functional groups.
Reduction: Norbornane.
Oxidation: Norbornane derivatives with alcohol or ketone groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Norbornane, 2,2-dichloro-, (1R)-(-)- is used as a starting material in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new chemical reactions and catalysts.
Biology and Medicine: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its potential as a lead compound in drug discovery.
Industry: In the industrial sector, norbornane, 2,2-dichloro-, (1R)-(-)- is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and materials science.
Wirkmechanismus
The mechanism of action of norbornane, 2,2-dichloro-, (1R)-(-)- involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon center. In reduction reactions, the compound undergoes hydrogenation, leading to the removal of chlorine atoms and the formation of norbornane.
Vergleich Mit ähnlichen Verbindungen
Norbornane: The parent compound, a bicyclic hydrocarbon without chlorine atoms.
Norbornene: A derivative with a double bond in the bicyclic structure.
Norbornadiene: A compound with two double bonds in the bicyclic structure.
Uniqueness: Norbornane, 2,2-dichloro-, (1R)-(-)- is unique due to the presence of two chlorine atoms at the 2,2-positions, which imparts distinct chemical reactivity and stereochemistry compared to its analogs. This makes it a valuable compound for specific chemical transformations and applications.
Eigenschaften
Molekularformel |
C20H24ClN5O |
|---|---|
Molekulargewicht |
385.9 g/mol |
IUPAC-Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-4-yl)methanone |
InChI |
InChI=1S/C20H24ClN5O/c21-17-3-1-4-18(15-17)24-11-13-25(14-12-24)19(27)16-5-9-26(10-6-16)20-22-7-2-8-23-20/h1-4,7-8,15-16H,5-6,9-14H2 |
InChI-Schlüssel |
FGTCNGCVXZSOBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C4=NC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




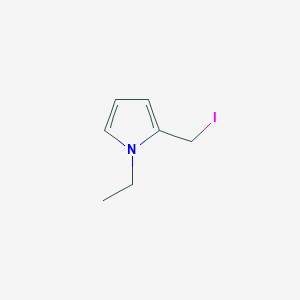
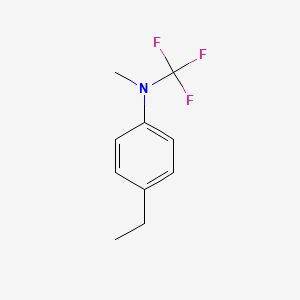
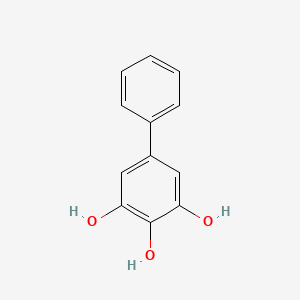
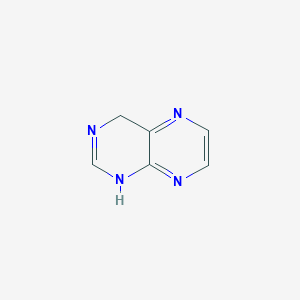
![1-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13951502.png)
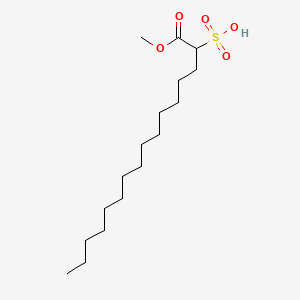

![1,2,3,4-Tetrahydro-5,5-dimethyl-8-(1,2-dimethylheptyl)-10-acetyloxy-2-(2-propenyl)-5H-[1]benzopyrano[4,3-c]pyridine](/img/structure/B13951522.png)

